An In-depth Technical Guide to 3-Chlorotoluene
An In-depth Technical Guide to 3-Chlorotoluene
Introduction
3-Chlorotoluene, also known as m-chlorotoluene, is an aromatic organic compound with the chemical formula C7H7Cl.[1] It is a colorless liquid with a characteristic aromatic odor.[2][3] As a key organic intermediate, 3-chlorotoluene serves as a fundamental building block in the synthesis of a wide range of chemical products.[3][4] Its specific reactivity, stemming from the chloro and methyl group substitutions on the benzene ring, makes it highly valuable in the pharmaceutical, agrochemical, and dye industries.[3][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of 3-chlorotoluene are critical for its handling, application in synthesis, and process optimization.[3] It is a flammable liquid that is denser than water and insoluble in it, but readily soluble in common organic solvents like ethanol, ether, and benzene.[1][2][6]
| Property | Value |
| CAS Number | 108-41-8[1] |
| Molecular Formula | C7H7Cl[1][7] |
| Molecular Weight | 126.58 g/mol [1][7] |
| Appearance | Colorless liquid[2][5] |
| Boiling Point | 160-162 °C[2][8] |
| Melting Point | -48 °C[2][8] |
| Density | 1.072 g/mL at 25 °C[2][8] |
| Flash Point | 50-53 °C[9][10] |
| Refractive Index (n20/D) | 1.522[8] |
| Solubility | Insoluble in water; soluble in benzene, ethanol, ether, chloroform[2][9] |
| Vapor Pressure | 3.6 mbar at 20 °C[11] |
Synthesis of 3-Chlorotoluene
The industrial synthesis of 3-chlorotoluene is distinct from its isomers, 2-chlorotoluene and 4-chlorotoluene. While the ortho and para isomers are typically produced by the direct chlorination of toluene, this method yields very little of the meta isomer, making separation difficult.[12][13] Therefore, 3-chlorotoluene is commonly synthesized via the diazotization of m-toluidine, followed by a Sandmeyer-like reaction.[3][13][14]
Experimental Protocols
Synthesis of 3-Chlorotoluene from m-Toluidine (Sandmeyer Reaction)
This protocol describes a common laboratory-scale synthesis.[14][15]
Materials:
-
m-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Cracked Ice
-
Water
-
Distillation apparatus
-
Reaction vessel (e.g., three-necked flask) with mechanical stirrer and dropping funnel
Methodology:
-
Diazotization:
-
In a reaction vessel, add m-toluidine to water.[14]
-
Cool the mixture to 0-5 °C using an ice bath and add concentrated hydrochloric acid slowly with stirring.[14]
-
Prepare an aqueous solution of sodium nitrite.[14]
-
Add the sodium nitrite solution dropwise to the cold m-toluidine hydrochloride suspension while maintaining the temperature between 0-5 °C.[14] Continue stirring until the diazotization is complete. The resulting solution contains m-toluenediazonium chloride.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of cuprous chloride, which will act as the catalyst.[14]
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.[14]
-
An addition product may precipitate. Allow the mixture to warm to room temperature, during which the complex will decompose, releasing nitrogen gas and forming 3-chlorotoluene.[15]
-
To ensure complete reaction, the mixture can be gently heated (e.g., to 60°C).[15]
-
-
Purification:
-
The crude 3-chlorotoluene will form an organic layer. Separate this layer.
-
Purify the crude product by distillation, collecting the fraction that boils at 160-162 °C.[14]
-
Applications in Research and Drug Development
3-Chlorotoluene is a versatile intermediate in organic synthesis.[4] Its applications are extensive, particularly in the production of pharmaceuticals and agrochemicals where it serves as a precursor to more complex molecules.[4][5][16]
-
Pharmaceutical Synthesis: It is a critical starting material for various active pharmaceutical ingredients (APIs).[5][16] The chlorine and methyl groups provide reactive sites for further functionalization, enabling the construction of complex drug scaffolds.[1]
-
Agrochemical Manufacturing: The compound is integral to the synthesis of herbicides and pesticides, contributing to pest management and agricultural productivity.[5]
-
Dye and Pigment Production: It is used in the synthesis of dyes, providing stable and vibrant colors for textiles and other materials.[5]
-
Solvent and Reagent: In a laboratory context, it can be used as a solvent for organic reactions due to its ability to dissolve a wide range of non-polar substances.[1][5]
Safety and Handling
3-Chlorotoluene is classified as a hazardous substance and requires careful handling to minimize risk.[17]
Hazards:
-
Flammability: It is a flammable liquid and vapor.[18][19] Keep away from heat, sparks, open flames, and other ignition sources.[18]
-
Toxicity: It is harmful if inhaled, causing potential irritation to the respiratory tract.[6][17][20] Some data suggests it may be fatal if it comes in contact with skin.[19] Prolonged exposure may lead to systemic toxic effects.[6]
-
Environmental Hazard: 3-Chlorotoluene is toxic to aquatic life with long-lasting effects.[9][18] Avoid release into the environment.[9]
-
Skin and Eye Irritation: The substance is irritating to the skin and eyes.[6]
Handling and Storage:
-
Work in a well-ventilated area or under a chemical fume hood.[9][18]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-retardant antistatic protective clothing.[18][20]
-
Store in a cool, dry, and well-ventilated place in tightly closed containers.[9][18]
-
Store away from heat, ignition sources, and strong oxidizing agents.[2][9]
-
Use explosion-proof electrical and ventilating equipment.[18]
-
Ground and bond containers during transfer to prevent static discharge.[18]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[18][20]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[18][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[20]
-
Ingestion: Rinse mouth. Do not induce vomiting.[20]
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[18] Spills should be collected with liquid-absorbent material and disposed of as hazardous waste.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Chlorotoluene | 108-41-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chlorotoluene | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3-Chlorotoluene 98 108-41-8 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 3-Chlorotoluene | 108-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 3-CHLOROTOLUENE For Synthesis | Lab chemical supplier, Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemicals exporter, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]
- 12. Page loading... [wap.guidechem.com]
- 13. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 14. 3-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 3-Chlorotoluene (108-41-8) at Nordmann - nordmann.global [nordmann.global]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cpachem.com [cpachem.com]
- 20. lobachemie.com [lobachemie.com]
